(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile
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Description
(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile is a useful research compound. Its molecular formula is C25H19ClFNO3 and its molecular weight is 435.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that benzyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzyl compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzyl compounds are often involved in various biochemical pathways, including metabolic and signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, efficacy, and safety profile .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Biological Activity
(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antimicrobial, anticancer, and cytotoxic effects, while also presenting relevant data tables and case studies.
- Molecular Formula : C25H19ClFNO3
- Molecular Weight : 435.87 g/mol
- CAS Number : 477869-87-7
- Boiling Point : Approximately 575.1 °C
- Density : 1.270 g/cm³
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
Antimicrobial Activity
Studies have shown that compounds similar to (Z)-2-benzoyl derivatives exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of benzoxazole have demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence antimicrobial efficacy.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 20 | Bacillus subtilis |
Compound B | 15 | Candida albicans |
Compound C | 30 | Escherichia coli |
Anticancer Activity
Preliminary studies indicate that (Z)-2-benzoyl derivatives may possess anticancer properties. Research has highlighted the cytotoxic effects of similar compounds on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) . The selectivity of these compounds for cancer cells over normal cells is particularly noteworthy, suggesting a potential therapeutic application.
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 | 12.5 | Bernard et al. 2014 |
A549 | 8.0 | Giordano et al. 2019 |
PC3 | 15.0 | Kakkar et al. 2018 |
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by Kakkar et al. evaluated the cytotoxicity of various benzoyl derivatives, including (Z)-2-benzoyl compounds, on prostate cancer cells. The findings indicated that these compounds inhibited cell proliferation significantly compared to control groups. -
Antimicrobial Screening :
Another research effort focused on the antimicrobial properties of related compounds against a panel of pathogens. The results showed that specific modifications in the structure enhanced antibacterial potency against Gram-positive bacteria while maintaining antifungal activity.
Properties
IUPAC Name |
(Z)-2-benzoyl-3-[3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO3/c1-30-23-12-11-17(13-18(15-28)24(29)16-7-4-3-5-8-16)25(31-2)20(23)14-19-21(26)9-6-10-22(19)27/h3-13H,14H2,1-2H3/b18-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZMFDKKBKQKT-AQTBWJFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2)OC)CC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)C2=CC=CC=C2)OC)CC3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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